N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)propanamide
Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)propanamide, also known as TPA023, is a compound that has been extensively studied in the field of neuroscience due to its potential therapeutic effects on anxiety, depression, and other related disorders.
Mechanism of Action
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)propanamide binds to a specific site on the GABA-A receptor, known as the benzodiazepine site, which is distinct from the site where GABA binds. This binding enhances the activity of the receptor by increasing the affinity of GABA for its binding site. This results in increased chloride ion influx into the neuron, leading to hyperpolarization and decreased neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)propanamide are mainly related to its modulation of the GABA-A receptor. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)propanamide enhances the activity of the receptor, leading to increased inhibition and decreased anxiety and depression. It has also been shown to have anticonvulsant and sedative effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)propanamide in lab experiments is its specificity for the GABA-A receptor. This allows for targeted modulation of this receptor and its downstream effects. However, one limitation is that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)propanamide is not very selective for different subtypes of the GABA-A receptor, which may lead to off-target effects.
Future Directions
There are several future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)propanamide. One area of interest is its potential therapeutic effects on other neurological disorders, such as schizophrenia and epilepsy. Another area of interest is the development of more selective modulators of the GABA-A receptor, which may lead to fewer off-target effects. Additionally, further studies are needed to elucidate the long-term effects of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)propanamide on the brain and behavior.
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)propanamide has been extensively studied in preclinical and clinical trials for its potential therapeutic effects on anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in animal models and in humans. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)propanamide acts as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This modulation enhances the activity of the receptor, leading to increased inhibition and decreased anxiety and depression.
properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-3-15-19-20-17(24-15)18-16(23)13(2)21-9-11-22(12-10-21)14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3,(H,18,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOQMMXPLWSFBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C(C)N2CCN(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.